3-(5-bromofuran-2-yl)-N-(2-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}ethyl)-1,2,4-oxadiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is a complex organic compound that features a combination of furan, oxadiazole, and chromene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the 5-bromofuran-2-yl moiety: This can be achieved through bromination of furan derivatives.
Synthesis of the 1,2,4-oxadiazole ring: This step involves the cyclization of appropriate precursors under specific conditions.
Coupling reactions: The final step involves coupling the 5-bromofuran-2-yl and 1,2,4-oxadiazole intermediates with the chromene carboxamide moiety using reagents such as coupling agents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for scalability, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The bromine atom on the furan ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like potassium carbonate (K2CO3).
Major Products
Oxidation: Formation of furanones.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted furan derivatives.
Scientific Research Applications
N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex molecules.
Materials Science:
Mechanism of Action
The mechanism of action of N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(5-Bromo-2-furoyl)-β-alanine: Shares the bromofuran moiety but differs in the rest of the structure.
N-[(5-bromofuran-2-yl)methyl]-2,3,4-trifluoroaniline: Contains the bromofuran group but has a different functional group attached.
Uniqueness
N-(2-{[3-(5-BROMOFURAN-2-YL)-1,2,4-OXADIAZOL-5-YL]FORMAMIDO}ETHYL)-2-OXO-2H-CHROMENE-3-CARBOXAMIDE is unique due to its combination of furan, oxadiazole, and chromene moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H13BrN4O6 |
---|---|
Molecular Weight |
473.2 g/mol |
IUPAC Name |
3-(5-bromofuran-2-yl)-N-[2-[(2-oxochromene-3-carbonyl)amino]ethyl]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C19H13BrN4O6/c20-14-6-5-13(28-14)15-23-18(30-24-15)17(26)22-8-7-21-16(25)11-9-10-3-1-2-4-12(10)29-19(11)27/h1-6,9H,7-8H2,(H,21,25)(H,22,26) |
InChI Key |
HHKIYIXYPAVYJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NCCNC(=O)C3=NC(=NO3)C4=CC=C(O4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.